N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodinated phenyl ring, a sulfanyl group, and an oxadiazole ring
Properties
Molecular Formula |
C18H16IN3O2S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16IN3O2S/c1-11-8-14(19)9-12(2)16(11)20-15(23)10-25-18-22-21-17(24-18)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
OJAHNJKFEOYGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Iodination of 2,6-dimethylphenylamine: The starting material, 2,6-dimethylphenylamine, is iodinated using iodine and an oxidizing agent such as sodium iodate.
Formation of the oxadiazole ring: The iodinated intermediate is then reacted with hydrazine and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Thioether formation: The oxadiazole intermediate is treated with a thiol compound to introduce the sulfanyl group.
Acetamide formation: Finally, the compound is acylated with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The iodinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities. Compounds containing oxadiazole rings are known for their antimicrobial, antifungal, and anticancer properties. Research may focus on evaluating the biological activity of this compound and its derivatives.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its unique electronic structure may make it suitable for use in organic electronics or as a component in specialty polymers.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and sulfanyl group could play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- N-(4-bromo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- N-(4-fluoro-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the combination of the iodinated phenyl ring, oxadiazole ring, and sulfanyl group provides a unique electronic structure that can be exploited in various applications.
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